molecular formula C8H9NO B193301 4-Methylbenzamide CAS No. 619-55-6

4-Methylbenzamide

Cat. No.: B193301
CAS No.: 619-55-6
M. Wt: 135.16 g/mol
InChI Key: UHBGYFCCKRAEHA-UHFFFAOYSA-N
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Description

4-Methylbenzamide, also known as p-toluamide, is an organic compound with the molecular formula C8H9NO. It is a derivative of benzamide where a methyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions. The resulting amide is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-methylbenzamide derivatives as anticancer agents. For instance, research focused on synthesizing new derivatives that incorporate this compound as a flexible linker demonstrated significant inhibitory activity against various receptor tyrosine kinases (RTKs), including EGFR and HER-2. The most potent derivatives showed up to 92% inhibition at concentrations as low as 10 nM .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget KinaseInhibition (%) at 10 nM
Derivative 11EGFR91%
Derivative 13HER-292%

This study utilized molecular docking techniques to understand the binding interactions between these compounds and their targets, revealing that the structural modifications enhanced their binding affinity compared to traditional inhibitors like imatinib .

Protein Kinase Inhibition

This compound has been employed in developing inhibitors for protein kinases associated with various cancers. The design of new compounds that maintain the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone has shown promise in inhibiting Bcr-Abl, a kinase linked to chronic myeloid leukemia. The flexibility of the amide bond allows for better accommodation within the active site of the kinase, leading to enhanced efficacy against resistant mutations .

Neurobiology

In neurobiological studies, this compound has been investigated for its role in modulating memory processes. Research indicates that it can influence histone acetylation in the hippocampus, which is crucial for long-term potentiation (LTP) and memory retention. The compound RGFP136, derived from this compound, was shown to increase histone acetylation levels significantly, suggesting potential implications for memory-related disorders .

Organic Synthesis

The versatility of this compound extends to organic synthesis, where it serves as an important intermediate for producing various functionalized compounds. Its derivatives are utilized in synthesizing polymers and other materials with specific properties tailored for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 4-methylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound derivatives can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

    Benzamide: The parent compound of 4-methylbenzamide, lacking the methyl group at the para position.

    N-Methylbenzamide: A derivative where the amide nitrogen is methylated.

    4-Methylbenzoic acid: The oxidized form of this compound .

Uniqueness: this compound is unique due to the presence of the methyl group at the para position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Methylbenzamide, a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C9_9H11_{11}NO) is characterized by a methyl group attached to the para position of the benzamide moiety. This structural feature influences its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Research indicates that this compound and its derivatives exhibit significant biological activity through various mechanisms:

  • Inhibition of Protein Kinases : Several studies have demonstrated that this compound derivatives can act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, compounds derived from this compound have shown potent inhibitory effects against kinases such as EGFR and Bcr-Abl, with some derivatives achieving over 90% inhibition at low concentrations (10 nM) .
  • Antiviral Activity : 4-(Aminomethyl)benzamide derivatives have been identified as effective inhibitors against filoviruses like Ebola and Marburg. These compounds demonstrated EC50_{50} values below 10 μM, indicating strong antiviral properties . The mechanism involves hindering viral entry into host cells, which is critical for controlling outbreaks of these deadly viruses.
  • Neuroprotective Effects : Recent studies suggest that this compound may influence neurobiological processes. It has been linked to increased histone acetylation in hippocampal neurons, suggesting a potential role in enhancing memory retention and neuroplasticity .

Anticancer Activity

A comprehensive study evaluated the anticancer potential of various this compound derivatives against multiple cancer cell lines. The results indicated that certain analogues exhibited significant cytotoxicity. Notably, compounds with trifluoromethyl substitutions showed enhanced potency against solid tumors and hematological malignancies .

Antifiloviral Agents

The structural optimization of 4-(aminomethyl)benzamides led to the discovery of compounds with remarkable efficacy against Ebola virus entry. These findings were particularly relevant given the recent outbreaks and highlighted the need for effective therapeutic strategies .

Neurobiological Studies

In another investigation, the long-term effects of this compound on memory processes were examined. The results indicated that this compound could sustain increases in PKMζ protein levels, which are associated with long-term potentiation (LTP) and memory maintenance .

Case Studies

StudyFindingsImplications
Cancer Cell Lines Compounds derived from this compound showed >90% inhibition against EGFR at 10 nMPotential development of targeted cancer therapies
Ebola Virus Inhibition Derivatives exhibited EC50_{50} < 10 μM against EBOVDevelopment of antiviral agents for epidemic preparedness
Neuroprotection Increased histone acetylation linked to enhanced memory retentionPotential applications in cognitive enhancement therapies

Q & A

Q. Basic: What are the common synthetic routes for 4-methylbenzamide derivatives in modern organic chemistry?

Methodological Answer:
this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions or direct amidation. For example, enantioselective synthesis of allenyl-4-methylbenzamide derivatives employs Pd/Brønsted acid synergistic catalysis, enabling the construction of chiral centers (e.g., (S)- or (R)-N-(4-cyclohexylbuta-2,3-dien-1-yl)-4-methylbenzamide) . Another route involves hydroxylamine hydrochloride reacting with 4-methylbenzonitrile to form this compound oxime, a precursor for heterocyclic compounds like 1,2,4-oxadiazoles .

Key Reaction Conditions:

Reaction TypeCatalyst/ReagentsYieldPurityReference
Cross-couplingPd(PPh₃)₄, Brønsted acid82–95%95%
Oxime formationNH₂OH·HCl, EtOH75%97%

Q. Basic: How can researchers characterize the crystal structure of this compound derivatives?

Methodological Answer:
X-ray crystallography is the gold standard. For example, the crystal structure of N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide was resolved using a Bruker SMART APEXII CCD diffractometer. Key parameters include:

  • Space group : P21/c (monoclinic)
  • Cell dimensions : a = 14.8148 Å, b = 8.6702 Å, c = 9.8534 Å, β = 104.923°
  • Hydrogen bonding : Intramolecular N–H⋯O and intermolecular N–H⋯S stabilize the lattice .

Data Refinement:

R-factor (F² > 2σ)wR(F²)S-valueReflectionsParameters
0.0350.0931.073555180

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

Methodological Answer:
The methyl group at the para position enhances electron density on the benzene ring, facilitating electrophilic substitution. However, steric hindrance can limit access to the amide group in bulky catalysts. For example, in Pd-catalyzed reactions, bulky substituents on this compound derivatives reduce reaction rates but improve enantioselectivity due to restricted transition-state geometries . Computational studies (e.g., DFT) are recommended to map electronic surfaces and optimize catalyst-substrate interactions .

Example Optimization:

SubstituentReaction Rate (k, s⁻¹)Enantiomeric Excess (ee)
4-Me0.4595%
4-NO₂0.6278%

Q. Advanced: What analytical strategies resolve contradictions in reaction outcomes for this compound-based heterocycles?

Methodological Answer:
Contradictions in yields or selectivity often arise from competing reaction pathways. To address this:

Mechanistic Probes : Use isotopic labeling (e.g., D/H) to track proton transfer steps in oxadiazole formation .

In Situ Monitoring : Employ HPLC-MS or NMR to detect intermediates (e.g., nitrile vs. amide oxidation products) .

Statistical Design : Apply response surface methodology (RSM) to optimize variables like temperature and catalyst loading .

Case Study: Hydrolysis of 3-aryl-5-trinitromethyl-1,2,4-oxadiazoles yields this compound oxime as a major product under acidic conditions, but competing decomposition pathways occur at high temperatures (>80°C) .

Q. Advanced: How is this compound utilized in agrochemical research, and what are its structure-activity relationships?

Methodological Answer:
this compound derivatives like zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) are potent fungicides targeting oomycete pathogens. The methyl group enhances lipid solubility, improving membrane penetration, while the trichloromethyl moiety disrupts β-tubulin polymerization .

SAR Insights:

ModificationEffect on Fungicidal Activity (EC₅₀, ppm)
4-Me0.12 (vs. 0.45 for 4-H)
3,5-Cl₂0.08 (vs. >1.0 for mono-Cl)

Q. Basic: What spectroscopic techniques are critical for confirming the purity of this compound derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies regioisomers (e.g., para vs. ortho substitution). For this compound oxime, the oxime proton appears at δ 11.2 ppm in DMSO-d₆ .
  • IR : Amide C=O stretch at ~1650 cm⁻¹; oxime N–O at ~930 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 240.237 for 4-cyano-N-(2-fluorophenyl)benzamide) .

Purity Criteria:

TechniqueThresholdExample
HPLC≥95% area
Elemental Analysis±0.3% theoretical

Q. Advanced: How can computational tools predict the reactivity of this compound in drug design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen this compound derivatives against target enzymes (e.g., urease in H. pylori) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 3-position enhance antifungal activity .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Prediction Accuracy:

ModelApplication
QSAR0.89Antifungal EC₅₀
DockingRMSD ≤2.0 ÅEnzyme inhibition

Properties

IUPAC Name

4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBGYFCCKRAEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060705
Record name 4-Methylbenzamide
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-55-6
Record name 4-Methylbenzamide
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Record name p-Toluamide
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Record name 4-Methylbenzamide
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Record name Benzamide, 4-methyl-
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Record name p-toluamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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